4-{1-[(4-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine

Catalog No.
S6761945
CAS No.
2640962-09-8
M.F
C18H26N2OS
M. Wt
318.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{1-[(4-methylphenyl)methyl]piperidine-3-carbonyl...

CAS Number

2640962-09-8

Product Name

4-{1-[(4-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine

IUPAC Name

[1-[(4-methylphenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone

Molecular Formula

C18H26N2OS

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C18H26N2OS/c1-15-4-6-16(7-5-15)13-19-8-2-3-17(14-19)18(21)20-9-11-22-12-10-20/h4-7,17H,2-3,8-14H2,1H3

InChI Key

ZZHVARVVCNYDEQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCSCC3

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCSCC3

4-{1-[(4-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a synthetic compound characterized by its complex structure, which includes a thiomorpholine ring and a piperidine moiety. The molecular formula for this compound is C18H26N2OSC_{18}H_{26}N_{2}OS, and it has a molecular weight of 318.5 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features that may influence biological activity and pharmacological properties .

The chemical reactivity of 4-{1-[(4-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine can be explored through various synthetic pathways. It may undergo nucleophilic substitution reactions, particularly involving the thiomorpholine moiety, which can react with electrophiles. Additionally, the carbonyl group in the piperidine structure can participate in condensation reactions, potentially leading to the formation of various derivatives. The presence of the aromatic methylphenyl group also suggests that electrophilic aromatic substitution reactions could be feasible under certain conditions.

The synthesis of 4-{1-[(4-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multi-step organic synthesis techniques. A common approach may include:

  • Formation of the Piperidine Derivative: Starting from commercially available piperidine derivatives, a methyl group can be introduced via alkylation.
  • Thiomorpholine Ring Formation: The thiomorpholine ring can be synthesized through cyclization reactions involving sulfur-containing reagents.
  • Carbonyl Introduction: The carbonyl group can be introduced through acylation reactions using appropriate acyl chlorides or anhydrides.

These methods highlight the compound's synthetic complexity and the need for careful optimization of reaction conditions to achieve high yields and purity.

The potential applications of 4-{1-[(4-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine span various fields, particularly in medicinal chemistry where it could serve as a lead compound for drug development targeting neurological disorders or pain management. Its unique structure may also make it suitable for further modifications to enhance its pharmacological profile.

Interaction studies involving 4-{1-[(4-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine could focus on its binding affinity to specific receptors or enzymes relevant to its proposed therapeutic uses. For instance, studies could investigate its interaction with neurotransmitter receptors or enzymes involved in pain pathways. Understanding these interactions is crucial for predicting the compound's efficacy and safety profile.

Several compounds share structural similarities with 4-{1-[(4-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine, which can provide insight into its uniqueness:

Compound NameMolecular FormulaKey Features
4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholineC14H22N4O2SC_{14}H_{22}N_{4}O_{2}SContains an oxadiazole ring, which may enhance biological activity .
4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholineC17H22ClFN2OSC_{17}H_{22}ClFN_{2}OSIncorporates halogen substituents that may affect receptor binding .
4-(4-Methylphenyl)-3-hydroxymethyl-1-methyl-piperidineC13H18FNOC_{13}H_{18}FNOLacks the thiomorpholine component but shares a similar piperidine structure .

These comparisons highlight the distinctiveness of 4-{1-[(4-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine in terms of its thiomorpholine ring and specific substituents that may confer unique pharmacological properties.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

318.17658463 g/mol

Monoisotopic Mass

318.17658463 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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